

# A Technical Guide to the Commercial Availability and Application of Methyl 4-cyanocyclohexanecarboxylate

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## Compound of Interest

**Compound Name:** Methyl 4-cyanocyclohexanecarboxylate

**Cat. No.:** B1610274

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## Introduction

In the landscape of modern drug discovery and materials science, the strategic use of molecular building blocks is paramount to the efficient synthesis of novel compounds. **Methyl 4-cyanocyclohexanecarboxylate**, a bifunctional alicyclic molecule, represents a key intermediate whose utility is derived from its distinct and orthogonally reactive functional groups: a methyl ester and a nitrile. The cyclohexane scaffold provides a three-dimensional framework that is highly desirable in medicinal chemistry for escaping the "flatland" of aromatic compounds, often leading to improved physicochemical properties and novel intellectual property.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the commercial availability of **Methyl 4-cyanocyclohexanecarboxylate**, guidance on its quality verification, and insights into its application as a strategic precursor in the synthesis of complex molecular targets, such as inhibitors of phosphodiesterase 4 (PDE4).<sup>[1]</sup>

## Core Physicochemical & Identification Data

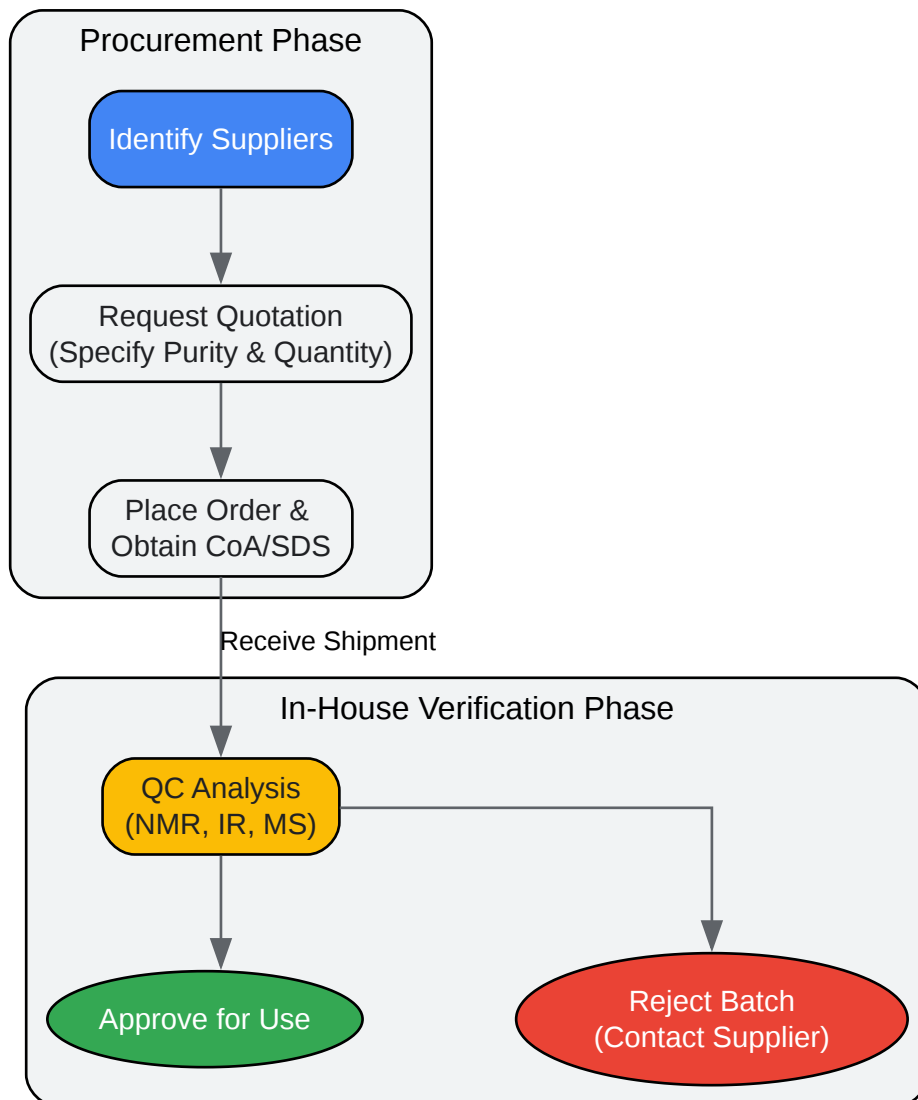
Accurate identification is the first step in any successful research endeavor. The fundamental properties of **Methyl 4-cyanocyclohexanecarboxylate** are summarized below.

Property	Data	Source(s)
IUPAC Name	methyl 4-cyanocyclohexane-1-carboxylate	[2]
Synonyms	Methyl 4-cyanocyclohexanecarboxylate, Cyclohexanecarboxylic acid, 4-cyano-, methyl ester	[3]
CAS Number	32529-82-1	[2][3][4]
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO <sub>2</sub>	[2][3][4]
Molecular Weight	167.21 g/mol	[2][3]
InChIKey	CKMQWNDVUWBSKV-UHFFFAOYSA-N	[2][5]
Canonical SMILES	<chem>COC(=O)C1CCC(CC1)C#N</chem>	[2]
Typical Purity	≥97%	[4][5][6]
Storage Conditions	2-8°C, Refrigerator	[3]

## Commercial Sourcing and Procurement

**Methyl 4-cyanocyclohexanecarboxylate** is readily available from various chemical suppliers, primarily for research and development purposes. It is crucial to note that this compound is intended for laboratory use only and is not approved for direct medical or consumer applications.[4][5] The procurement and subsequent use of this chemical should follow a stringent verification workflow to ensure experimental integrity.

Diagram 1: Procurement and Verification Workflow



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Caption: Procurement and verification workflow for research chemicals.

The following table lists several known suppliers. Pricing and availability are subject to change and should be confirmed directly with the vendor.

Supplier	Typical Purity	Available Quantities
Fluorochem	97%	100mg, 250mg, 500mg, 1g
Pharmaffiliates	Not specified	Inquiry-based
Aladdin Scientific	min 97%	100mg
Dayang Chem (Hangzhou)	Not specified	Inquiry-based (g to kg)
Shanghai Nianxing Ind.	97.0%	Inquiry-based

## Quality Verification: The Spectroscopic Profile

Before its inclusion in any synthetic route, the identity and purity of **Methyl 4-cyanocyclohexanecarboxylate** must be confirmed. The expected spectroscopic data, based on its molecular structure, are as follows. This serves as a self-validating system for any researcher procuring the material.

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a sharp singlet around 3.7 ppm corresponding to the three protons of the methyl ester (-OCH<sub>3</sub>). The protons on the cyclohexane ring will appear as a series of complex multiplets between approximately 1.5 and 2.5 ppm. The exact chemical shifts and coupling patterns will depend on whether the sample is the cis isomer, the trans isomer, or a mixture.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals to identify include the carbonyl carbon of the ester ( $\delta \approx 175$  ppm), the nitrile carbon ( $\delta \approx 120$  ppm), and the methoxy carbon ( $\delta \approx 52$  ppm). Several signals corresponding to the sp<sup>3</sup>-hybridized carbons of the cyclohexane ring would be expected in the 25-45 ppm region.
- IR (Infrared) Spectroscopy: Two highly characteristic peaks are expected. A sharp, strong absorption band around 2240 cm<sup>-1</sup> for the nitrile (C≡N) stretch, and a strong carbonyl (C=O) stretch for the ester at approximately 1735 cm<sup>-1</sup>. The absence of a broad peak around 3300 cm<sup>-1</sup> would confirm the absence of significant carboxylic acid or water impurities.
- MS (Mass Spectrometry): In an electron impact (EI) mass spectrum, the molecular ion peak (M<sup>+</sup>) should be observed at an m/z ratio of 167. Common fragmentation patterns would

include the loss of the methoxy group ( $[M-31]^+$ ) and the loss of the entire carbomethoxy group ( $[M-59]^+$ ).

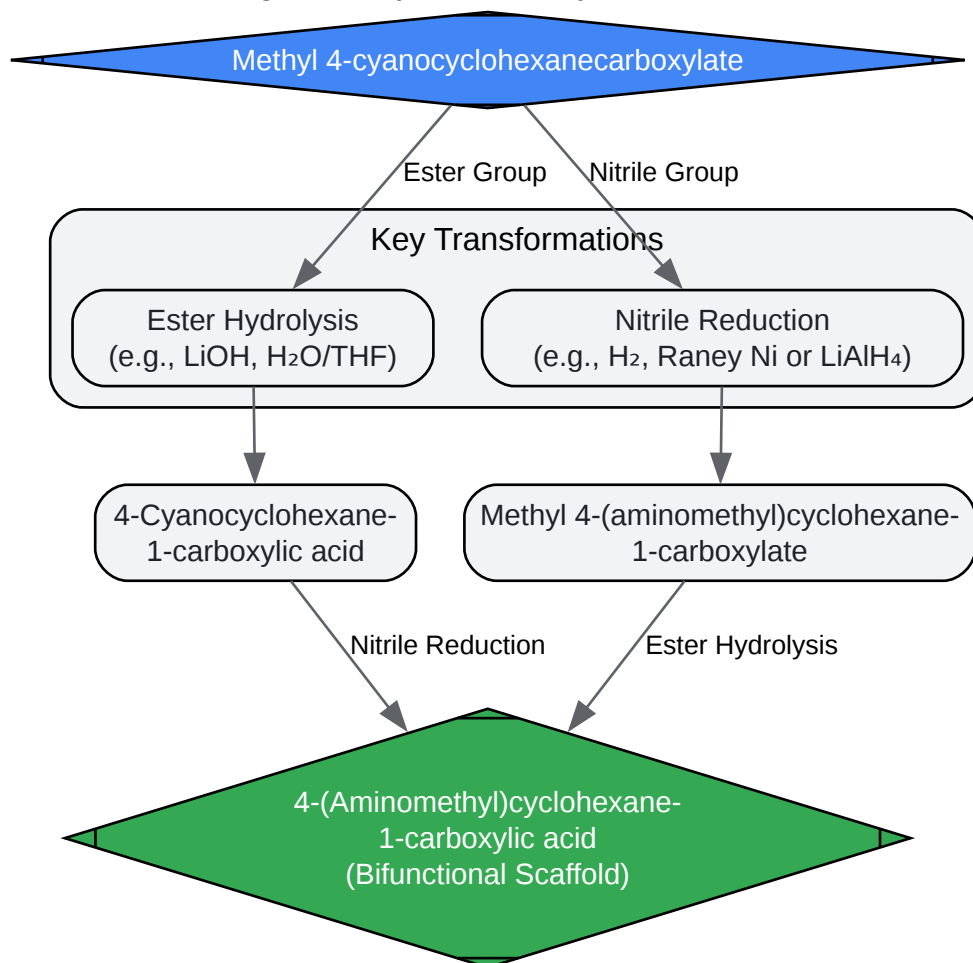
## Key Applications in Drug Discovery & Synthesis

The true value of **Methyl 4-cyanocyclohexanecarboxylate** lies in its synthetic versatility. The ester and nitrile groups can be selectively transformed into a variety of other functionalities, making it a powerful scaffold for building molecular complexity.

A notable application is its use as a precursor in the synthesis of 4-cyanocyclohexanecarboxylic acid, an intermediate for preparing potent phosphodiesterase 4 (PDE4) inhibitors.<sup>[1]</sup> These inhibitors have therapeutic potential for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.<sup>[1]</sup>

The synthetic utility stems from the ability to convert the two functional groups into a carboxylic acid and an amine, respectively, yielding an amino acid scaffold that is non-proteinogenic. This is a common strategy in drug design to create peptidomimetics with enhanced metabolic stability and cell permeability.

Diagram 2: Synthetic Utility of the Scaffold



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